1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
CAS No.: 897482-76-7
Cat. No.: VC6152112
Molecular Formula: C19H17F2N3OS2
Molecular Weight: 405.48
* For research use only. Not for human or veterinary use.
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone - 897482-76-7](/images/structure/VC6152112.png)
Specification
CAS No. | 897482-76-7 |
---|---|
Molecular Formula | C19H17F2N3OS2 |
Molecular Weight | 405.48 |
IUPAC Name | 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone |
Standard InChI | InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 |
Standard InChI Key | SDJZXLIJHBFGQE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
A piperazine ring serving as a flexible nitrogen-containing scaffold.
-
A 4,6-difluorobenzo[d]thiazole group, contributing electron-withdrawing characteristics and planar aromaticity.
-
A phenylthioethanone side chain, introducing hydrophobic and sulfur-based reactivity.
The IUPAC name delineates these components systematically:
-
Piperazin-1-yl: Positions the piperazine ring at the first nitrogen.
-
4,6-Difluorobenzo[d]thiazol-2-yl: Specifies fluorine substitutions at the 4 and 6 positions of the benzothiazole ring.
-
Phenylthioethanone: Indicates a thioether-linked phenyl group attached to an acetyl moiety.
Table 1: Comparative Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | C21H19F2N3OS2* | ~437.52* | Phenylthio |
Methylsulfonyl Analog | C20H19F2N3O3S2 | 451.51 | 4-Methylsulfonylphenyl |
Methoxyphenylthio Analog | C20H19F2N3O2S2 | 435.51 | 4-Methoxyphenylthio |
*Estimated based on structural analogs.
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone likely follows multi-step protocols common to piperazine-linked heterocycles. A plausible retrosynthetic disconnection involves:
-
Piperazine Functionalization: Introducing the difluorobenzo[d]thiazole moiety via nucleophilic aromatic substitution or coupling reactions.
-
Ethanone Side Chain Installation: Attaching the phenylthio group through thioether formation, potentially using a Michael addition or nucleophilic displacement.
Stepwise Synthesis
-
Formation of 4,6-Difluorobenzo[d]thiazole:
-
Fluorination of benzo[d]thiazole precursors using agents like Selectfluor®.
-
Cyclocondensation of 2-aminothiophenol derivatives with fluorinated benzaldehydes.
-
-
Piperazine Coupling:
-
Reaction of the thiazole intermediate with piperazine under basic conditions (e.g., K2CO3 in DMF).
-
-
Thioether Formation:
-
Treatment of 2-chloroethanone with thiophenol in the presence of a base (e.g., triethylamine).
-
-
Final Assembly:
-
Coupling the piperazine-thiazole intermediate with the phenylthioethanone moiety via amide or ketone linkages.
-
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
Thiazole Synthesis | Selectfluor®, DCM, 0–25°C | Slow addition of fluorinating agent |
Piperazine Coupling | Piperazine, K2CO3, DMF, 80°C | Excess piperazine (2.5 equiv) |
Thioether Formation | Thiophenol, Et3N, CH3CN, reflux | Anhydrous conditions to prevent hydrolysis |
Biological Activities and Mechanistic Insights
Anticancer Activity
Difluorobenzo[d]thiazole derivatives have shown promise as kinase inhibitors:
-
In vitro studies on analogous compounds revealed IC50 values of 0.2–1.5 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Mechanistically, these compounds may intercalate DNA or inhibit topoisomerase II, though further validation is required.
Neuropharmacological Applications
Piperazine-containing molecules often target neurotransmitter receptors:
-
Structural analogs have displayed affinity for 5-HT1A receptors (Ki = 12 nM), suggesting potential antidepressant or anxiolytic applications.
-
The fluorine atoms may enhance blood-brain barrier penetration, a critical factor for central nervous system drugs.
Research Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity Issues: Fluorination at the 4 and 6 positions of benzothiazole requires precise control to avoid byproducts.
-
Thioether Stability: The phenylthio group is prone to oxidation, necessitating inert atmosphere handling.
Pharmacological Optimization
-
SAR Studies: Systematic modification of the phenylthio group (e.g., para-substituents) could optimize potency and pharmacokinetics.
-
In Vivo Testing: Preliminary toxicity and bioavailability studies are needed to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume